molecular formula C9H7ClF2O B2826834 3-(4-Chlorophenyl)-1,1-difluoropropan-2-one CAS No. 1179782-41-2

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one

Cat. No.: B2826834
CAS No.: 1179782-41-2
M. Wt: 204.6
InChI Key: WYRSPEJMMAHQRK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one is a useful research compound. Its molecular formula is C9H7ClF2O and its molecular weight is 204.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysics

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one and its derivatives have been studied for their unique synthesis, electrochemical properties, and photophysical behavior. Research on a set of dimethylphlorin macrocycles, which vary by the identity of one aryl ring, has shown these compounds display unusual multielectron redox and photochemical properties. These phlorins can undergo up to three oxidative and two reductive processes at modest potentials, with their redox events and photophysical properties significantly influenced by the substituents on the aryl group. Furthermore, the ability of these phlorins to bind fluoride ions allosterically highlights their potential in supramolecular chemistry, providing a method to tune their light absorption and redox chemistry capabilities (Pistner et al., 2013).

Enzymatic Process Development

Another application involves the development of enzymatic processes for synthesizing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, crucial for the production of medications such as Ticagrelor, used in treating acute coronary syndromes. A specific ketoreductase (KRED) was identified and optimized to achieve high conversion rates and enantiomeric excess in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into the desired chiral alcohol. This process exemplifies the green and efficient use of biocatalysis in pharmaceutical synthesis, offering high productivity and environmental sustainability (Guo et al., 2017).

Deoxyfluorination and Acyl Fluorides Synthesis

Research on deoxyfluorination methods, utilizing reagents like CpFluor, has opened pathways to convert carboxylic acids into acyl fluorides. This process is noteworthy for its efficiency in transforming a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl acids, into corresponding acyl fluorides under neutral conditions. Such advancements in synthetic chemistry facilitate the production of acyl fluorides and amides, essential intermediates in pharmaceutical and material sciences (Wang et al., 2021).

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-difluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRSPEJMMAHQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179782-41-2
Record name 3-(4-chlorophenyl)-1,1-difluoropropan-2-one
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